1-(5-Chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea
Description
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4/c1-20-12-6-5-10(16)8-11(12)18-15(19)17-9-14(21-2)13-4-3-7-22-13/h3-8,14H,9H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNCWVMBJXOLNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CC=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea typically involves the reaction of 5-chloro-2-methoxyaniline with 2-(furan-2-yl)-2-methoxyethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea has several notable applications in scientific research:
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases. Its structure allows for modifications that can enhance biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against several pathogens, including:
- Escherichia coli
- Staphylococcus aureus
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for these pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 25 |
Anticancer Research
Preliminary studies suggest that this compound may possess anticancer properties. Its ability to interact with specific molecular targets involved in cancer cell proliferation and survival pathways is being explored.
Material Science
Due to its unique chemical structure, the compound can serve as a building block for synthesizing novel materials with specific properties, such as polymers and coatings.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against a panel of bacteria and fungi, demonstrating promising results that warrant further investigation into its mechanism of action.
- Anticancer Investigations : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting its potential as a lead compound for drug development.
- Material Development : Researchers have utilized this compound in the synthesis of advanced materials, exploring its properties in photovoltaic cells and sensors.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Urea derivatives are widely explored for their diverse biological activities. Below is a comparative analysis of the target compound with structurally related analogs, focusing on substituent effects, molecular features, and reported activities.
Structural and Functional Group Comparisons
Substituent Effects and Pharmacological Implications
- Chloro and Methoxy Groups: The target compound shares chloro and methoxy substituents with analogs in , and 5. These groups enhance lipophilicity and may improve membrane permeability.
- Furan vs. Thiadiazole: The furan group in the target compound differs from the thiadiazole ring in . Thiadiazoles are known for antimicrobial activity, while furans may participate in hydrogen bonding or aromatic interactions .
- Linker Variations : The methoxyethyl linker in the target compound contrasts with the thioethyl group in CAP-1 (). Thioethers can influence redox properties and metabolic stability, whereas ethers like methoxyethyl may enhance solubility .
Physicochemical Properties
- Molecular Weight and Polarity : The target compound (MW: ~338.8 g/mol) is comparable to analogs in (MW: ~341.8 g/mol) and (MW: ~343.2 g/mol). The furan and methoxy groups likely reduce crystallinity compared to thiadiazole-containing derivatives .
- Solubility : Hydroxymethyl substituents () may improve aqueous solubility, whereas the target compound’s methoxy groups could balance lipophilicity for optimal bioavailability .
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 305.75 g/mol. The compound features a urea linkage, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of urea derivatives, including this compound. Research indicates that it may induce apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : The compound has been shown to disrupt the cell cycle in various cancer cell lines, leading to increased cell death.
- Inhibition of Tumor Growth : In vivo studies demonstrated significant tumor regression in models treated with this compound compared to controls.
| Study | Cancer Type | Method | Result |
|---|---|---|---|
| Breast Cancer | In vitro | 70% inhibition of cell proliferation | |
| Lung Cancer | In vivo | 50% tumor size reduction after 4 weeks |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary screening against various bacterial strains revealed:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism : Likely involves disruption of bacterial cell membranes or interference with metabolic processes.
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against multiple cancer cell lines. Results indicated a significant reduction in viability, particularly in breast and colon cancer cells .
- Antimicrobial Screening : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
